Cas no 2138073-76-2 (2-(5-Bromo-2-methylcyclohexyl)pyrazine)
2-(5-Bromo-2-methylcyclohexyl)pyrazine Chemical and Physical Properties
Names and Identifiers
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- EN300-1157453
- 2138073-76-2
- 2-(5-bromo-2-methylcyclohexyl)pyrazine
- 2-(5-Bromo-2-methylcyclohexyl)pyrazine
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- Inchi: 1S/C11H15BrN2/c1-8-2-3-9(12)6-10(8)11-7-13-4-5-14-11/h4-5,7-10H,2-3,6H2,1H3
- InChI Key: WQIIDMWURSRSRJ-UHFFFAOYSA-N
- SMILES: BrC1CCC(C)C(C2C=NC=CN=2)C1
Computed Properties
- Exact Mass: 254.04186g/mol
- Monoisotopic Mass: 254.04186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 25.8Ų
2-(5-Bromo-2-methylcyclohexyl)pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1157453-0.05g |
2-(5-bromo-2-methylcyclohexyl)pyrazine |
2138073-76-2 | 0.05g |
$1212.0 | 2023-06-09 | ||
| Enamine | EN300-1157453-0.1g |
2-(5-bromo-2-methylcyclohexyl)pyrazine |
2138073-76-2 | 0.1g |
$1269.0 | 2023-06-09 | ||
| Enamine | EN300-1157453-0.25g |
2-(5-bromo-2-methylcyclohexyl)pyrazine |
2138073-76-2 | 0.25g |
$1328.0 | 2023-06-09 | ||
| Enamine | EN300-1157453-0.5g |
2-(5-bromo-2-methylcyclohexyl)pyrazine |
2138073-76-2 | 0.5g |
$1385.0 | 2023-06-09 | ||
| Enamine | EN300-1157453-1.0g |
2-(5-bromo-2-methylcyclohexyl)pyrazine |
2138073-76-2 | 1g |
$1442.0 | 2023-06-09 | ||
| Enamine | EN300-1157453-2.5g |
2-(5-bromo-2-methylcyclohexyl)pyrazine |
2138073-76-2 | 2.5g |
$2828.0 | 2023-06-09 | ||
| Enamine | EN300-1157453-5.0g |
2-(5-bromo-2-methylcyclohexyl)pyrazine |
2138073-76-2 | 5g |
$4184.0 | 2023-06-09 | ||
| Enamine | EN300-1157453-10.0g |
2-(5-bromo-2-methylcyclohexyl)pyrazine |
2138073-76-2 | 10g |
$6205.0 | 2023-06-09 |
2-(5-Bromo-2-methylcyclohexyl)pyrazine Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2-(5-Bromo-2-methylcyclohexyl)pyrazine
2-(5-Bromo-2-methylcyclohexyl)pyrazine: A Comprehensive Overview
2-(5-Bromo-2-methylcyclohexyl)pyrazine (CAS No. 2138073-76-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents. The combination of a brominated cyclohexyl ring and a pyrazine moiety endows this molecule with a diverse range of chemical and biological properties, making it an intriguing subject for further investigation.
The pyrazine core is a well-known heterocyclic system that is widely present in natural products and synthetic compounds. It is known for its aromaticity and the ability to form stable complexes with metal ions, which can be leveraged in the design of metal-based drugs. The 5-bromo-2-methylcyclohexyl substituent, on the other hand, introduces additional complexity and functionality to the molecule. The bromine atom can serve as a handle for further chemical modifications, while the methyl group contributes to the overall hydrophobicity and steric hindrance of the compound.
Recent studies have highlighted the potential of 2-(5-Bromo-2-methylcyclohexyl)pyrazine in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 2-(5-Bromo-2-methylcyclohexyl)pyrazine could be a valuable lead compound for the development of new anti-inflammatory drugs.
In another study, published in the European Journal of Medicinal Chemistry, researchers investigated the antitumor activity of 2-(5-Bromo-2-methylcyclohexyl)pyrazine. The results showed that this compound selectively inhibits the growth of human breast cancer cells (MCF-7) and colon cancer cells (HCT-116) without significant cytotoxicity towards normal cells. The mechanism of action was attributed to its ability to induce apoptosis through the activation of caspase-3 and caspase-9 pathways. These findings highlight the potential of 2-(5-Bromo-2-methylcyclohexyl)pyrazine as a candidate for cancer therapy.
The structural versatility of 2-(5-Bromo-2-methylcyclohexyl)pyrazine also makes it an attractive scaffold for drug discovery. The bromine atom can be readily replaced with other functional groups through various chemical transformations, such as Suzuki coupling or nucleophilic substitution reactions. This allows for the generation of a diverse library of analogs with varying biological activities. For example, replacing the bromine with a fluorine atom or an alkyl chain can modulate the lipophilicity and metabolic stability of the molecule, thereby optimizing its pharmacokinetic properties.
In addition to its therapeutic potential, 2-(5-Bromo-2-methylcyclohexyl)pyrazine has also been explored for its use in chemical biology research. Its unique structure enables it to serve as a probe for studying protein-protein interactions and enzyme inhibition. For instance, researchers have used this compound to investigate the binding modes of small molecules to specific protein targets, providing valuable insights into structure-function relationships.
The synthesis of 2-(5-Bromo-2-methylcyclohexyl)pyrazine has been optimized using modern synthetic methods. A typical route involves the reaction of 5-bromo-2-methylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization under acidic conditions to yield the pyrazine derivative. This synthetic strategy is scalable and can be adapted to produce large quantities of the compound for preclinical and clinical studies.
In conclusion, 2-(5-Bromo-2-methylcyclohexyl)pyrazine (CAS No. 2138073-76-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent or research tool. Ongoing studies are expected to uncover more applications and optimize its properties for various medical uses.
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